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molecular formula C7F15CHO<br>C8HF15O B8740329 Octanal, pentadecafluoro- CAS No. 335-60-4

Octanal, pentadecafluoro-

Cat. No. B8740329
M. Wt: 398.07 g/mol
InChI Key: QIYBNKVPACGQCB-UHFFFAOYSA-N
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Patent
US05414140

Procedure details

Catalyst 10% Pd/C(200 mg) was placed in a 3-necked round bottom flask and cooled at 0° C. Triisopropylsilane (3.32 g, 21 mmol) was added, followed by perflurooctanoyl chloride (7.9 g, 18.2 mmol). The mixture was allowed to warm to room temperature and was then controlled at 25°-27° C. during the exothermic reaction. After 3 hr, GC analysis showed aldehyde/acid chloride ratio=94/6. Another 0.26 mL of silane was added and stirring was continued for 1 hr. Vacuum transfer gave liquid which was chilled at -25° C. The resulting solid was shaken with petroleum ether, chilled at -25° C., and separated again. In this way, 6.48 g of product was obtained, mp ca. -5° C. NMR spectra were as described in Example 1.
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
200 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([SiH](C(C)C)C(C)C)(C)C.[F:11][C:12]([F:35])([C:16]([F:34])([F:33])[C:17]([F:32])([F:31])[C:18]([F:30])([F:29])[C:19]([F:28])([F:27])[C:20]([F:26])([F:25])[C:21]([F:24])([F:23])[F:22])[C:13](Cl)=[O:14].[SiH4]>[Pd]>[C:12]([CH:13]=[O:14])([C:16]([C:17]([C:18]([C:19]([C:20]([C:21]([F:22])([F:23])[F:24])([F:25])[F:26])([F:28])[F:27])([F:30])[F:29])([F:32])[F:31])([F:34])[F:33])([F:35])[F:11]

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
FC(C(=O)Cl)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Step Three
Name
aldehyde acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.26 mL
Type
reactant
Smiles
[SiH4]
Step Five
Name
Catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Six
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
was then controlled at 25°-27° C. during the exothermic reaction
WAIT
Type
WAIT
Details
was continued for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Vacuum transfer gave liquid which
TEMPERATURE
Type
TEMPERATURE
Details
was chilled at -25° C
TEMPERATURE
Type
TEMPERATURE
Details
chilled at -25° C.
CUSTOM
Type
CUSTOM
Details
separated again

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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